Selective BChE Inhibition: A Unique Differentiator Among Antiparkinsonian Agents
Ethopropazine exhibits a unique and quantifiable off-target activity not observed in other anticholinergic antiparkinsonian drugs. It is a selective inhibitor of butyrylcholinesterase (BChE) with an IC50 of 15.14 µM in human erythrocyte lysates, demonstrating complete selectivity over acetylcholinesterase (AChE) at 500 µM [1]. This dual antimuscarinic and cholinesterase inhibition profile is not a class-wide characteristic and provides a distinct advantage for research requiring modulation of both cholinergic and dopaminergic pathways.
| Evidence Dimension | BChE vs. AChE Selectivity |
|---|---|
| Target Compound Data | BChE IC50 = 15.14 µM; AChE IC50 > 500 µM |
| Comparator Or Baseline | Other anticholinergic antiparkinsonian agents (e.g., benztropine, trihexyphenidyl) do not possess significant BChE inhibitory activity at relevant concentrations |
| Quantified Difference | >33-fold selectivity for BChE over AChE |
| Conditions | Human erythrocyte lysate assay |
Why This Matters
This selectivity enables ethopropazine to serve as a research tool distinct from pure anticholinergics, potentially influencing both cholinergic tone and dopaminergic transmission in experimental models.
- [1] Ucar G, Gokhan N, Yesilada A, et al. 1-N-Substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazolines: a novel cholinesterase and selective monoamine oxidase B inhibitors for the treatment of Parkinson's and Alzheimer's diseases. Neurosci Lett. 2005;382(3):327-331. PMID: 15925106. View Source
